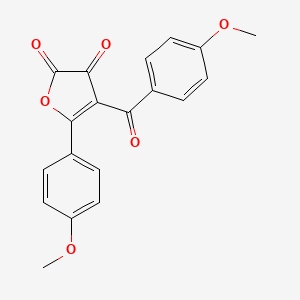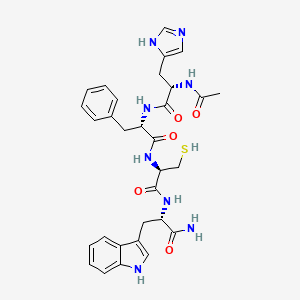
L-Tryptophanamide, N-acetyl-L-histidyl-L-phenylalanyl-L-cysteinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tryptophanamide, N-acetyl-L-histidyl-L-phenylalanyl-L-cysteinyl- is a complex peptide compound that has garnered interest in various scientific fields due to its unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophanamide, N-acetyl-L-histidyl-L-phenylalanyl-L-cysteinyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.
Cleavage: The final peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and subsequently purified.
Chemical Reactions Analysis
Types of Reactions
L-Tryptophanamide, N-acetyl-L-histidyl-L-phenylalanyl-L-cysteinyl- can undergo various chemical reactions, including:
Oxidation: The cysteinyl residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to thiols using reducing agents like DTT.
Substitution: Amino acid residues can be modified through substitution reactions using specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Nucleophilic reagents like alkyl halides for specific amino acid modifications.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with altered side chains.
Scientific Research Applications
L-Tryptophanamide, N-acetyl-L-histidyl-L-phenylalanyl-L-cysteinyl- has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modifications.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Potential therapeutic applications in targeting specific pathways or diseases.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of L-Tryptophanamide, N-acetyl-L-histidyl-L-phenylalanyl-L-cysteinyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-tryptophanamide: A simpler analogue with similar fluorescence properties.
L-Tryptophanamide: Lacks the additional amino acids but shares the tryptophanamide core.
N-Acetyl-L-histidyl-L-phenylalanyl-L-cysteinyl-: Similar structure but without the tryptophanamide component.
Uniqueness
L-Tryptophanamide, N-acetyl-L-histidyl-L-phenylalanyl-L-cysteinyl- is unique due to its combination of multiple amino acids, which confer distinct properties such as enhanced stability, specific binding affinities, and potential for diverse modifications. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
327603-57-6 |
|---|---|
Molecular Formula |
C31H36N8O5S |
Molecular Weight |
632.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2R)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C31H36N8O5S/c1-18(40)36-26(13-21-15-33-17-35-21)30(43)38-25(11-19-7-3-2-4-8-19)29(42)39-27(16-45)31(44)37-24(28(32)41)12-20-14-34-23-10-6-5-9-22(20)23/h2-10,14-15,17,24-27,34,45H,11-13,16H2,1H3,(H2,32,41)(H,33,35)(H,36,40)(H,37,44)(H,38,43)(H,39,42)/t24-,25-,26-,27-/m0/s1 |
InChI Key |
MQQBPDHRDGGUNE-FWEHEUNISA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N |
Canonical SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CS)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


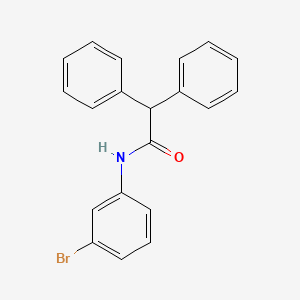
![Naphtho[2,1-b]furan-2-acetic acid, 1-methyl-](/img/structure/B14250609.png)
![Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl-](/img/structure/B14250624.png)
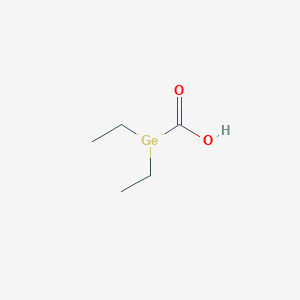
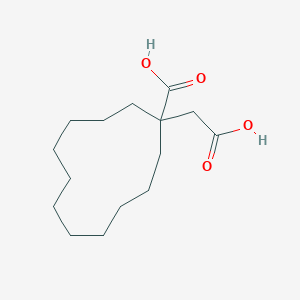
![N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N'-phenyloxyurea](/img/structure/B14250632.png)
![[2-(Naphthalen-1-yl)ethyl]phosphonic dichloride](/img/structure/B14250640.png)

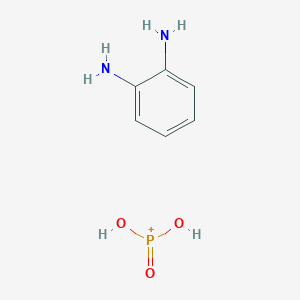
![2-[[(E)-1-hydroxy-3-oxo-3-phenylprop-1-en-2-yl]diazenyl]benzonitrile](/img/structure/B14250660.png)
![4-{1-[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]ethyl}benzoic acid](/img/structure/B14250675.png)
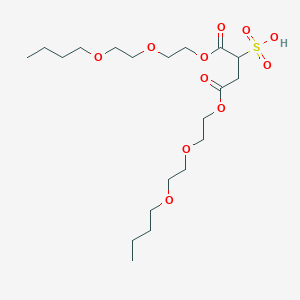
![Heptanal, 7-chloro-2-methyl-3-[(triethylsilyl)oxy]-, (2S,3R)-](/img/structure/B14250696.png)
